Acetylstrophanthidin
Übersicht
Beschreibung
It is an ATPase inhibitor and a cardiotonic. Cardiac glycoside , derivative of Strophantidin from plants of the Strophantus genus, Apocynaceae
IC50 for cardiac Na+/K+-ATPase inhibition: 0.4 μM; IC50 for renal Na+/K+-ATPase inhibition: 1.3 μM;
Acetylstrophanthidin is an acetate ester that is strophanidin acetylated at the 3beta-hydroxy group. It has a role as an anti-arrhythmia drug. It derives from a strophanthidin.
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Strophanthidin (SPTD), eines der Herzglykoside, hat sich als potenzielles Antikrebsmittel erwiesen . Es wurde festgestellt, dass es die Apoptose von menschlichen Lungenadenokarzinomzellen induziert, indem es die TRAIL-DR5-Signalübertragung fördert . Dies wird erreicht, indem der Ausdruck des Tumornekrosefaktor (TNF)-assoziierten apoptoseinduzierenden Ligandrezeptors 2 (TRAIL-R2 oder DR5) in A549-Zellen gefördert wird, um Caspase 3/6/8, insbesondere Caspase 3, zu aktivieren .
Modulation des Zellmikromilieus
Die Herunterregulierung von Kollagen COL1A5 durch SPTD ist ein weiterer Antikrebsvorteil von SPTD durch die Modulation des Zellmikromilieus . Dies könnte sich möglicherweise auf die Art und Weise auswirken, wie Krebszellen mit ihrer Umgebung interagieren, wodurch ihr Wachstum und ihre Ausbreitung gehemmt werden.
Behandlung von Herzinsuffizienz
Strophanthidin wird aus traditionellen chinesischen Arzneimitteln wie Semen Lepidii und Antiaris toxicaria gewonnen und wurde ursprünglich in der Klinik zur Behandlung von Herzinsuffizienz eingesetzt . Es ist ein Herzglykosid, eine Klasse organischer Verbindungen, die die Auswurfkraft des Herzens erhöhen und die Kontraktionsrate verringern, indem sie auf die zelluläre Natrium-Kalium-ATPase-Pumpe wirken.
Reflexartige kardiovaskuläre Effekte
Die Anwendung von Acetylstrophanthidin auf das Epikard des linken Ventrikels von narkotisierten und nicht-narkotisierten Hunden verursachte Hypotonie und Bradykardie ohne Anzeichen von Unbehagen . Dies deutet darauf hin, dass this compound möglicherweise verwendet werden könnte, um reflexartige kardiovaskuläre Effekte zu untersuchen.
Mechanorezeptorstimulation
Es wurde festgestellt, dass this compound Mechanorezeptoren stimuliert, die sich in den Oberflächenschichten des linken Ventrikels befinden . Dies könnte möglicherweise verwendet werden, um die Auswirkungen von Medikamenten auf diese Rezeptoren zu untersuchen und so wertvolle Erkenntnisse über die Herzphysiologie und Pharmakologie zu gewinnen.
Wirkmechanismus
Target of Action
Acetylstrophanthidin, also known as Strophanthidin 3-acetate, primarily targets the Na+/K±ATPase in cardiac cells . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for the proper functioning of the heart.
Mode of Action
This compound interacts with its target, the Na+/K±ATPase, in a biphasic manner . At low concentrations (0.1 and 1 nmol/L), it increases the activity of the enzyme, while at higher concentrations (1~100 µmol/L), it inhibits the enzyme . This interaction leads to changes in the polarization-repolarization phase of the action potential, its excitability or refractoriness, or impulse conduction or membrane responsiveness within cardiac fibers .
Biochemical Pathways
The interaction of this compound with the Na+/K±ATPase affects the sodium-potassium pump mechanism, altering the ionic balance within the cardiac cells . This disruption can lead to changes in the action potential of the cells, affecting the heart’s rhythm and contractility .
Pharmacokinetics
It is known that the compound has a rapid onset of action, with full effectiveness reached within 20 minutes after intravenous injection . The toxic effects wear off in less than 14 minutes , suggesting a short half-life and rapid clearance from the body.
Result of Action
The primary result of this compound’s action is its anti-arrhythmic effect . By interacting with the Na+/K±ATPase, it can alter the action potential of cardiac cells, potentially correcting abnormal heart rhythms . At higher concentrations, it can also induce transient depolarizations, leading to arrhythmias .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of extracellular potassium can modulate its biphasic effect on the Na+/K±ATPase .
Eigenschaften
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O7/c1-15(27)32-17-3-8-23(14-26)19-4-7-22(2)18(16-11-21(28)31-13-16)6-10-25(22,30)20(19)5-9-24(23,29)12-17/h11,14,17-20,29-30H,3-10,12-13H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZAERUVCODZQO-VWCUIIQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018935 | |
Record name | Acetylstrophanthidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60-38-8 | |
Record name | Acetylstrophanthidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylstrophanthidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylstrophanthidin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetylstrophanthidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5β,14-dihydroxy-19-oxocard-20(22)enolide 3β-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLSTROPHANTHIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG33H36364 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.